molecular formula C14H26O2 B1584282 1,1-Diethoxy-3,7-dimethylocta-2,6-diene CAS No. 7492-66-2

1,1-Diethoxy-3,7-dimethylocta-2,6-diene

Cat. No.: B1584282
CAS No.: 7492-66-2
M. Wt: 226.35 g/mol
InChI Key: NTXGFKWLJFHGGJ-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with the molecular formula C14H26O2This compound is commonly used in the fragrance and flavor industry due to its fresh and fruity scent .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is typically synthesized through the reaction of citral with ethanol in the presence of an acid catalyst. The reaction involves the formation of an acetal linkage between the citral and ethanol, resulting in the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several applications in scientific research:

Comparison with Similar Compounds

1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

CAS No.

7492-66-2

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1,1-diethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3

InChI Key

NTXGFKWLJFHGGJ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(/C=C(/C)\CCC=C(C)C)OCC

SMILES

CCOC(C=C(C)CCC=C(C)C)OCC

Canonical SMILES

CCOC(C=C(C)CCC=C(C)C)OCC

boiling_point

140.00 to 142.00 °C. @ 15.00 mm Hg

density

0.866 at 70 °F (NTP, 1992) - Less dense than water;  will float
0.864-0.879

7492-66-2

physical_description

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992)
colourless liquid with a mild, green, citrusy, herbaceous odou

solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

vapor_pressure

19.1 mmHg at 64.4 °F ;  30.7 mmHg at 86.0 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods for synthesizing Citral diethyl acetal, and what are their respective advantages?

A1: Two main methods are reported for synthesizing Citral diethyl acetal:

  • Using a composite supported strong acid catalyst: This method, described in [], utilizes a PhSO₃H/Na₂SO₄·CaSO₄ catalyst and achieves high yields (93-94%) with a simple one-step reaction between Citral and anhydrous ethanol. This method boasts fast reaction times and high crude product purity.
  • Using a strong acidic sulfonic resin catalyst: [] details this method, which offers the benefit of a reusable catalyst without significant activity loss after repeated cycles. This method utilizes milder reaction conditions compared to the first method.

Q2: How does Citral diethyl acetal influence adipogenesis, and which genes are implicated in this process?

A2: Research suggests that Citral diethyl acetal can modulate adipogenesis, likely through multiple mechanisms. [] demonstrates that it inhibits lipid accumulation in 3T3-L1 cells, potentially by downregulating the expression of key genes involved in lipid metabolism. These genes include:

    Q3: Has Citral diethyl acetal shown potential in targeting specific diseases, and what mechanisms are proposed for its action?

    A3: Preliminary research indicates potential applications for Citral diethyl acetal in addressing specific diseases:

    • Cancer: [] suggests that Citral diethyl acetal, along with other monoterpenoid derivatives, may inhibit tumor cell growth. While the exact mechanism remains unclear, the patent suggests its potential use in treating cancer by significantly reducing tumor growth.

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